4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide
Description
4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide is an organic compound with significant potential in various scientific fields. This compound features an amino group and a hydrazinecarbonyl group attached to a benzamide structure, making it a versatile molecule for chemical synthesis and research applications.
Properties
IUPAC Name |
4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKKNNKLWORTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and 4-nitrobenzoyl chloride.
Formation of Intermediate: The 4-aminobenzoic acid reacts with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to form 4-nitro-N-[4-(aminocarbonyl)phenyl]benzamide.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid, yielding 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide.
Hydrazinecarbonyl Group Introduction: Finally, the amino group is converted to a hydrazinecarbonyl group by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can further modify the hydrazinecarbonyl group, potentially forming hydrazones or other derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydrazones or amines.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of dyes, polymers, and other materials requiring specific functional groups.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide, known for its use in folate synthesis.
4-nitrobenzamide: Another related compound, used in various synthetic applications.
4-hydrazinobenzoic acid: Shares the hydrazine functional group, used in similar biochemical applications.
Uniqueness
This compound is unique due to its combination of functional groups, allowing it to participate in a wide range of chemical reactions and making it a valuable tool in synthetic chemistry and biomedical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
